molecular formula C11H12N2 B6223391 2,4-dimethylquinolin-3-amine CAS No. 2763777-26-8

2,4-dimethylquinolin-3-amine

Cat. No.: B6223391
CAS No.: 2763777-26-8
M. Wt: 172.2
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethylquinolin-3-amine is a heterocyclic aromatic amine derived from quinoline. Quinoline itself is a nitrogen-containing compound known for its wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The presence of methyl groups at positions 2 and 4, along with an amine group at position 3, makes this compound a unique and versatile compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethylquinolin-3-amine can be achieved through various methods. One common approach involves the cyclization of 2-aminoarylketones with active methylene compounds. This reaction can be catalyzed by environmentally benign catalysts such as ferric chloride hexahydrate (FeCl3.6H2O), which offers advantages like shorter reaction times, milder conditions, and better yields .

Industrial Production Methods: Industrial production of quinoline derivatives often employs classical synthesis protocols such as the Skraup, Friedländer, and Conrad-Limpach methods. These methods involve the use of transition metal catalysts, ionic liquids, and green reaction protocols to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, sulfonyl chlorides, alkylating agents.

Major Products:

Scientific Research Applications

2,4-Dimethylquinolin-3-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethylquinolin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethylquinolin-3-amine stands out due to the presence of both methyl groups and an amine group, which confer unique chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

2763777-26-8

Molecular Formula

C11H12N2

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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